2-(3-(Cyclobutylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Cyclobutylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Cyclobutylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(Cyclobutylmethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to 50°C
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Cyclobutylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Substitution: The cyclobutylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents like THF or toluene.
Conditions: Mild temperatures (room temperature to 50°C) and inert atmosphere to prevent oxidation.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Boronic Acids/Borates: Formed through oxidation reactions.
Scientific Research Applications
2-(3-(Cyclobutylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, electronic materials, and fine chemicals.
Mechanism of Action
The primary mechanism of action for 2-(3-(Cyclobutylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The molecular targets are typically aryl or vinyl halides, and the pathways involve the formation of palladium complexes.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- Cyclopropylboronic Acid
Uniqueness
2-(3-(Cyclobutylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclobutylmethoxy group, which provides steric hindrance and electronic effects that can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of sterically demanding or electronically sensitive molecules.
Properties
Molecular Formula |
C17H25BO3 |
---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
2-[3-(cyclobutylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)14-9-6-10-15(11-14)19-12-13-7-5-8-13/h6,9-11,13H,5,7-8,12H2,1-4H3 |
InChI Key |
OYTLBJSVRTXHDR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.